N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide
CAS No.: 1396803-41-0
Cat. No.: VC7634786
Molecular Formula: C21H24N2O
Molecular Weight: 320.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396803-41-0 |
|---|---|
| Molecular Formula | C21H24N2O |
| Molecular Weight | 320.436 |
| IUPAC Name | N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C21H24N2O/c1-23(18-20-12-6-3-7-13-20)17-9-8-16-22-21(24)15-14-19-10-4-2-5-11-19/h2-7,10-13H,14-18H2,1H3,(H,22,24) |
| Standard InChI Key | KXOICOYRELXXTJ-UHFFFAOYSA-N |
| SMILES | CN(CC#CCNC(=O)CCC1=CC=CC=C1)CC2=CC=CC=C2 |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide reflects its core structure:
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A propanamide backbone substituted with a 3-phenyl group at the carbonyl terminus.
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A but-2-yn-1-yl linker connecting the amide nitrogen to a benzyl(methyl)amino moiety.
Table 1: Molecular descriptors of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide
| Property | Value |
|---|---|
| Molecular formula | C<sub>21</sub>H<sub>23</sub>N<sub>2</sub>O |
| Molecular weight | 325.43 g/mol |
| Hybridization | sp (alkyne), sp<sup>3</sup> (amine/amide) |
| Key functional groups | Amide, alkyne, tertiary amine |
The presence of an alkyne spacer introduces rigidity, while the benzyl(methyl)amine group enhances lipophilicity, potentially influencing blood-brain barrier permeability .
Stereochemical Considerations
Though the compound lacks chiral centers in its current configuration, synthetic derivatives may introduce stereogenic elements at the propanamide or benzylamine positions, significantly altering biological interactions .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary synthons:
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3-Phenylpropanoyl chloride (amide precursor)
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4-(Benzyl(methyl)amino)but-2-yn-1-amine (alkyne-containing amine)
Preparation of 4-(Benzyl(methyl)amino)but-2-yn-1-amine
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Alkyne formation: Sonogashira coupling between propargyl bromide and benzyl(methyl)amine under palladium catalysis yields the terminal alkyne intermediate.
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Amine protection: Temporary Boc protection prevents undesired side reactions during subsequent steps.
Amide Bond Formation
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Activation: 3-Phenylpropanoic acid is treated with thionyl chloride (SOCl<sub>2</sub>) to generate the acyl chloride.
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Coupling: Reacting the acyl chloride with 4-(benzyl(methyl)amino)but-2-yn-1-amine in anhydrous dichloromethane (DCM) at 0–5°C affords the target compound in 68–72% yield .
Table 2: Optimization parameters for amide coupling
| Parameter | Optimal condition | Effect on yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Base | Triethylamine (2 eqv) | Neutralizes HCl |
| Solvent | Anhydrous DCM | Enhances solubility |
| Reaction time | 4–6 hours | Completes acylation |
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: <0.1 mg/mL (predicted) due to hydrophobic benzyl/phenyl groups.
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LogP: 3.8 ± 0.2 (calculated via XLogP3), indicating high membrane permeability .
Spectroscopic Characterization
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IR spectroscopy: Strong absorption at 1650 cm<sup>-1</sup> (amide C=O stretch) and 3300 cm<sup>-1</sup> (N-H stretch).
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
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δ 7.25–7.35 (m, 10H, aromatic protons)
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δ 3.45 (s, 2H, N-CH<sub>2</sub>-C≡C)
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δ 2.95 (t, J=7 Hz, 2H, CO-CH<sub>2</sub>-CH<sub>2</sub>)
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Industrial and Research Applications
Medicinal Chemistry
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Lead compound: For developing CNS-targeted agents due to lipophilicity and amine content .
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Prodrug candidate: Amide group serves as a metabolic liability for controlled release.
Chemical Biology
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Photoaffinity labeling: Alkyne group enables "click chemistry" for target identification.
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